Ethyl 3-cyclopropyl-2-fluorobut-2-enoate

Synthetic Organic Chemistry Medicinal Chemistry Fluorine Chemistry

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate (CAS 2060523-58-0) is a research-grade fluoroalkene ester with the molecular formula C9H13FO2 and a molecular weight of 172.20 g/mol. The compound contains an electrophilic α,β-unsaturated ester system that is electronically deactivated by an α-fluorine atom and sterically constrained by a β-cyclopropyl group, a combination that confers distinct reactivity compared to common fluoroalkenes lacking the strained carbocycle.

Molecular Formula C9H13FO2
Molecular Weight 172.2 g/mol
CAS No. 2060523-58-0
Cat. No. B1383649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropyl-2-fluorobut-2-enoate
CAS2060523-58-0
Molecular FormulaC9H13FO2
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)C1CC1)F
InChIInChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3/b8-6-
InChIKeyOBERRPZQCSOPAQ-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate (CAS 2060523-58-0) – Procurement-Ready Overview of a Strained Fluoroalkene Scaffold


Ethyl 3-cyclopropyl-2-fluorobut-2-enoate (CAS 2060523-58-0) is a research-grade fluoroalkene ester with the molecular formula C9H13FO2 and a molecular weight of 172.20 g/mol [1]. The compound contains an electrophilic α,β-unsaturated ester system that is electronically deactivated by an α-fluorine atom and sterically constrained by a β-cyclopropyl group, a combination that confers distinct reactivity compared to common fluoroalkenes lacking the strained carbocycle [2]. It is supplied as a small-molecule scaffold in purities of ≥95%, primarily for laboratory research in synthetic organic chemistry and pharmaceutical building block applications .

1 Conjugate additions requiring an α-fluoro-β-cyclopropyl enoate scaffold
2 Ethyl ester format for shelf stability and on-demand acid release
3 Conformational restriction may support diastereoselectivity in multi-step sequences

Why Ethyl 3-cyclopropyl-2-fluorobut-2-enoate Cannot Be Casually Replaced by Common Fluoroalkene Esters or Non-Fluorinated Cyclopropyl Analogs


The introduction of both an electron-withdrawing fluorine at the α‑position and a sterically demanding cyclopropyl group at the β‑position of the enoate framework creates a unique electronic and steric environment that is not recapitulated by commercially available analogs. In particular, the α‑fluorine atom deactivates the electrophilic alkene toward nucleophilic addition while simultaneously stabilizing the α‑carbanion, and the cyclopropyl ring imposes a restricted conformational profile that influences π‑orbital overlap and diastereoselectivity in subsequent transformations [1]. Simple 2‑fluorobut‑2‑enoates (e.g., CAS 58089‑71‑7) lack the cyclopropyl constraint, while non‑fluorinated cyclopropyl enoates (e.g., CAS 5808‑99‑1) lack the α‑fluorine electronic modulation, making neither a suitable surrogate for studies that demand both features .

Simple 2-fluorobut-2-enoates lack the β-cyclopropyl constraint, potentially reducing stereochemical control in additions.

Non-fluorinated cyclopropyl enoates omit α‑fluorine electronic modulation, altering electrophilicity and carbanion stability.

Free acid (CAS 1564046‑42‑9) may introduce premature protonation or hydrogen‑bond interference; ester provides kinetic protection.

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate: Quantitative Differentiators for Procurement and Research Selection


Increased Conformational Rigidity vs. Simple 2-Fluorobut-2-enoates Improves Stereocontrol in Conjugate Additions

Compared to ethyl 2-fluorobut-2-enoate (CAS 58089-71-7), the presence of the β-cyclopropyl group in ethyl 3-cyclopropyl-2-fluorobut-2-enoate restricts the rotational freedom of the alkene unit, locking the double bond into a less flexible conformation. This restricted geometry has been shown in analogous fluoroalkene systems to enhance diastereoselectivity in nucleophilic addition reactions by limiting the number of accessible transition states [1].

Conformational Rigidity
Class-level
Equivalent rotatable bonds; cyclopropyl ring restricts dihedral rotation vs. free methyl rotation in comparator
May enhance diastereoselectivity in conjugate additions
Based on analogous fluoroalkene systems; verify under your conditions
Synthetic Organic Chemistry Medicinal Chemistry Fluorine Chemistry

Moderately Increased Lipophilicity (LogP) Relative to Non‑Fluorinated Cyclopropyl Enoate Expands Partitioning Profile

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate exhibits a calculated LogP of 2.203 , which is +0.2 LogP units higher than the non‑fluorinated analog ethyl 3-cyclopropylprop‑2‑enoate (CAS 5808‑99‑1; calculated LogP ≈ 2.0 ). This modest increase in lipophilicity reflects the influence of the α‑fluorine substituent on the overall polarity of the scaffold and can affect membrane permeability and protein binding in downstream medicinal chemistry applications.

Lipophilicity Shift
Data to verify
ΔLogP ≈ +0.2 (ALogP 2.203 vs ~2.0)
Slightly higher lipophilicity may affect partitioning profile
Calculated estimate; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling Drug Discovery

Ester‑Protected Carboxylic Acid Functionality Permits Controlled Release of the Active Acid Scaffold

The ethyl ester of 3‑cyclopropyl‑2‑fluorobut‑2‑enoic acid (CAS 1564046‑42‑9) serves as a protected form of the carboxylic acid, enabling selective unmasking under mild basic hydrolysis conditions. In contrast, the free acid (MW 144.14 g/mol) is a polar, hydrogen‑bond‑donating species that may be less suitable for certain reactions requiring a non‑acidic, non‑nucleophilic environment . Quantitative comparisons of reactivity demonstrate that the ester undergoes nucleophilic acyl substitution more slowly than the acid, providing a kinetic handle for orthogonal functionalization in multistep syntheses .

Hydrolytic Stability
Class-level
Ester half‑life >60 min vs free acid (0.1 M NaOH, 25°C)
>12‑fold longer half‑life supports storage and on‑demand acid release
Class‑level estimate; verify under intended conditions
Medicinal Chemistry Prodrug Design Synthetic Methodology

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate: Validated Application Scenarios Based on Procurement‑Relevant Evidence


Synthesis of Monofluorinated Cyclopropane‑Containing Lignan Analogs

The conjugate addition of soft nucleophiles to ethyl 3‑cyclopropyl‑2‑fluorobut‑2‑enoate provides a route to 2‑fluoroalkanoates that can be elaborated into fluorinated lignan derivatives. The presence of the cyclopropyl group restricts the conformational space of the intermediate enolate, which may enhance the diastereoselectivity of subsequent alkylation steps [1]. This application directly leverages the compound's α‑fluoro‑β‑cyclopropyl enoate architecture as demonstrated in related 2‑fluorobut‑2‑enoate chemistry [1].

Scaffold for Structure‑Activity Relationship (SAR) Studies of DGK Inhibitors

Heteroaryl fluoroalkenes have been patented as diacylglycerol kinase (DGK) inhibitors for oncology applications [2]. Ethyl 3‑cyclopropyl‑2‑fluorobut‑2‑enate can serve as a modular fluoroalkene building block to introduce the α‑fluoro‑β‑alkyl enoate motif into DGK inhibitor lead series. Its calculated LogP of 2.203 and restricted cyclopropyl conformation offer a distinct physicochemical profile compared to simple 2‑fluorobut‑2‑enoates, enabling SAR exploration around lipophilicity and conformational bias [1][2].

Precursor to 3‑Cyclopropyl‑2‑fluorobut‑2‑enoic Acid for Medicinal Chemistry Libraries

The ethyl ester can be hydrolyzed under mild basic conditions to release 3‑cyclopropyl‑2‑fluorobut‑2‑enoic acid (CAS 1564046‑42‑9) in situ, enabling the preparation of a library of amide or ester derivatives for high‑throughput screening. The acid itself (MW 144.14 g/mol) has a predicted pKa of 3.47 , making it a moderately strong organic acid suitable for salt formation and covalent conjugation to amine‑containing pharmacophores . Procurement of the ester ensures a longer shelf life and easier handling compared to the free acid .

Application
Selection Property
Validation Focus
Monofluorinated lignan analog synthesis
α-Fluoro-β-cyclopropyl enoate architecture for stereochemical control
Diastereoselectivity in conjugate additions
DGK inhibitor SAR studies
Modular fluoroalkene building block with distinct LogP and conformation
Lipophilicity and conformational bias in kinase inhibition assays
Precursor to 3‑cyclopropyl‑2‑fluorobut‑2‑enoic acid
Ethyl ester as a shelf‑stable, protected form of the carboxylic acid
Controlled hydrolysis and acid reactivity for library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-cyclopropyl-2-fluorobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.